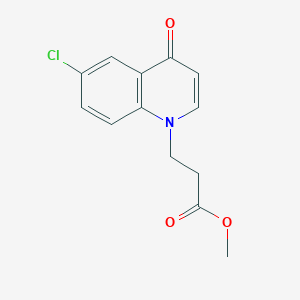
Methyl 3-(6-chloro-4-oxoquinolin-1(4H)-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(6-chloro-4-oxoquinolin-1(4H)-yl)propanoate is a chemical compound belonging to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-chloro-4-oxoquinolin-1(4H)-yl)propanoate typically involves the reaction of 6-chloro-4-oxoquinoline with methyl 3-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(6-chloro-4-oxoquinolin-1(4H)-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides and other oxidized derivatives.
Reduction: Alcohol derivatives of the quinoline ring.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-(6-chloro-4-oxoquinolin-1(4H)-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in developing new antibiotics and anticancer agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 3-(6-chloro-4-oxoquinolin-1(4H)-yl)propanoate involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. By inhibiting these enzymes, the compound prevents bacterial cell division, leading to cell death. This mechanism is similar to that of other quinolone antibiotics.
Comparación Con Compuestos Similares
Similar Compounds
Ciprofloxacin: A widely used quinolone antibiotic with a similar mechanism of action.
Norfloxacin: Another quinolone antibiotic with broad-spectrum activity.
Levofloxacin: Known for its effectiveness against respiratory and urinary tract infections.
Uniqueness
Methyl 3-(6-chloro-4-oxoquinolin-1(4H)-yl)propanoate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinolones
Propiedades
Fórmula molecular |
C13H12ClNO3 |
|---|---|
Peso molecular |
265.69 g/mol |
Nombre IUPAC |
methyl 3-(6-chloro-4-oxoquinolin-1-yl)propanoate |
InChI |
InChI=1S/C13H12ClNO3/c1-18-13(17)5-7-15-6-4-12(16)10-8-9(14)2-3-11(10)15/h2-4,6,8H,5,7H2,1H3 |
Clave InChI |
RXLIGAHSKMFYRJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCN1C=CC(=O)C2=C1C=CC(=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11810299.png)




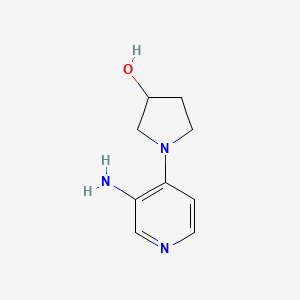

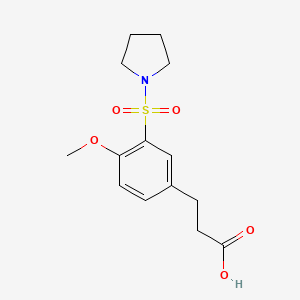
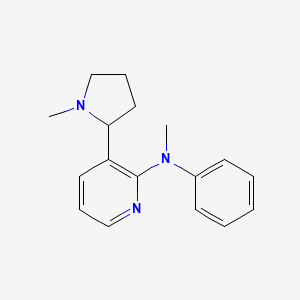
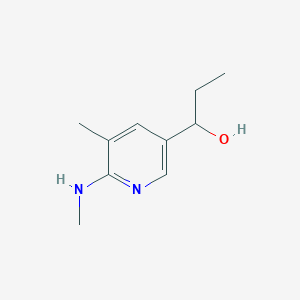

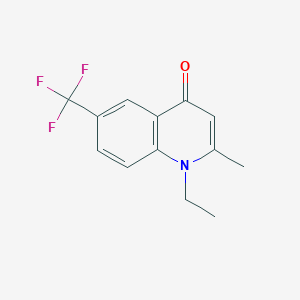
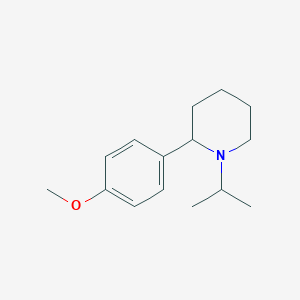
![4-(3,4-Dimethoxyphenyl)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11810381.png)
